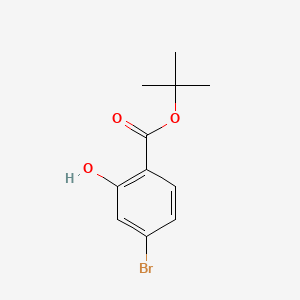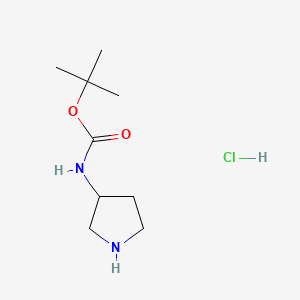
3-(Boc-amino)pyrrolidine Hydrochloride
Overview
Description
3-(Boc-amino)pyrrolidine is a homochiral starting material utilized in the synthesis of all of the chiral compounds . It is a reactant in the peptide-activated G-protein coupled receptors test . The CAS number for this compound is 1416450-61-7 .
Synthesis Analysis
In the key step of synthesis, N-Boc protected 3-aminolactams are converted into imido esters by O-alkylation and then hydrogenated to amines, under mild conditions (5 bar H2, room temperature) and without isolation, over standard hydrogenation catalysts (5% Pt/C) .Molecular Structure Analysis
The molecular formula of 3-(Boc-amino)pyrrolidine is C9H18N2O2 . For more detailed structural analysis, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The spiro[pyrrolidine-3,3-oxindoles] moiety causes apoptotic cell death in MCF-7 breast cancer cells .Physical And Chemical Properties Analysis
The molecular weight of 3-(Boc-amino)pyrrolidine is 186.25 . It is a solid substance with a melting point of 63-68 °C .Scientific Research Applications
Synthesis of Non-Protein Amino Acids
3-(Boc-amino)pyrrolidine Hydrochloride is used in the synthesis of non-protein amino acids. For example, the cyclization of N-Boc-α-alkylserines to corresponding β-lactones and the subsequent ring opening with heterocyclic amines like pyrrolidine produces N-Boc-α-alkyl-β-(sec-amino)alanines (Olma, Lasota, & Kudaj, 2011).
Synthesis of 3-Acyltetramic Acids
In the synthesis of 3-acyltetramic acids, pyrrolidine-2,4-diones, prepared from α-amino acid esters, are acylated at C-3 by acid chlorides of various acids in the presence of Lewis acids. This involves boron trifluoride–diethyl ether as the Lewis acid and the formation of the neutral boron difluoride complexes of the 3-acyltetramic acids (Jones, Begley, Peterson, & Sumaria, 1990).
Preparation of 3-Substituted Pyrrolidines
This compound is used in the preparation of 3-substituted N-Boc protected pyrrolidines. This process includes iron-catalyzed cross-coupling, ring closing metathesis, and subsequent hydrogenation of the formed pyrrolines (Østergaard, Pedersen, Skjaerbaek, Vedsø, & Begtrup, 2002).
Synthesis of Kainoid Amino Acids
This compound is a precursor in syntheses of neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, alpha-kainic acid, and others. The key step in these syntheses is the intermolecular radical addition of 2-iodoethanol to a N-Boc 2-(alkyl or aryl)sulfonyl-7-azabicyclo[2.2.1]heptadiene (Hodgson, Hachisu, & Andrews, 2005).
Synthesis of Peptide Analogues
It is used in obtaining peptide analogues containing a central pyrrolide bond. For instance, treatment of a N,N-bis(Boc) amino acid pyridinium salt with cyanuric fluoride in dichloromethane results in the corresponding bis(Boc) amino acid fluoride (Wakselman, Mazaleyrat, & Šavrda, 1994).
Mechanism of Action
Target of Action
3-(Boc-amino)pyrrolidine Hydrochloride, also known as tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride, is a versatile building block in chemical synthesis . It is primarily used in the synthesis of chiral compounds . .
Mode of Action
The compound’s mode of action is largely dependent on the specific biochemical context in which it is used. As a building block in chemical synthesis, its interaction with targets would be determined by the specific reactions it is involved in . For instance, it has been used as a reactant in the peptide activated G-protein coupled receptors test .
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific context of its use. As a building block in chemical synthesis, it could potentially be involved in a wide range of biochemical pathways .
Pharmacokinetics
It is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific context of its use. As a building block in chemical synthesis, its effects would be determined by the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These factors should be taken into consideration when using this compound in chemical synthesis.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Boc-amino)pyrrolidine Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a substrate for certain proteases, which cleave the Boc (tert-butoxycarbonyl) protecting group, thereby releasing the active pyrrolidine derivative. This interaction is essential for the synthesis of complex peptides and proteins. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other biomolecules, facilitating its incorporation into larger molecular structures .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound can cause cytotoxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can participate in various biochemical processes .
properties
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662448 | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188263-72-0, 874784-09-5 | |
| Record name | Carbamic acid, N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



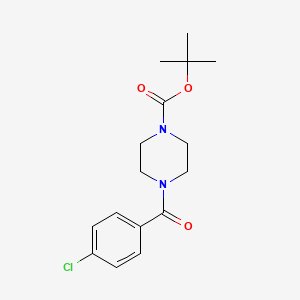
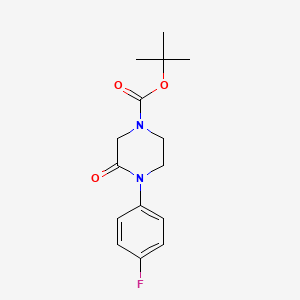



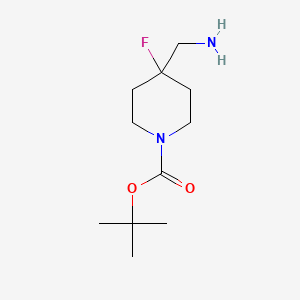
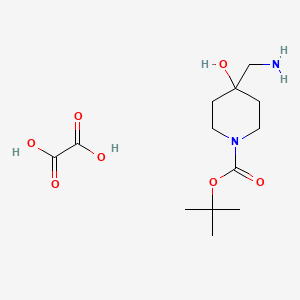
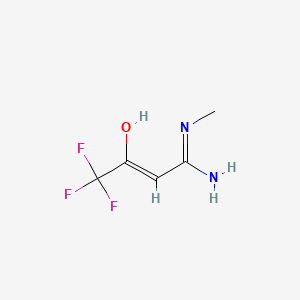
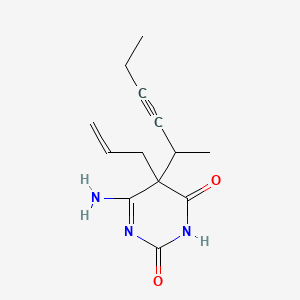
![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
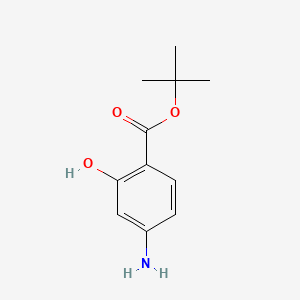

![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
